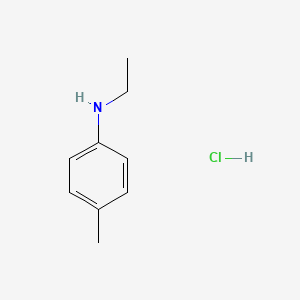

N-ethyl-4-methylanilinehydrochloride

Description

Historical Trajectory and Evolution in Organic Chemistry Research

The study of N-ethyl-4-methylaniline and its salts is rooted in the broader historical development of aniline (B41778) and its derivatives, which became central to the burgeoning synthetic dye industry in the latter half of the 19th century. The alkylation of amines is a fundamental transformation in organic chemistry, and early research focused on methods to synthesize secondary and tertiary amines from primary aromatic amines like aniline and toluidine. youtube.comchemicalbook.com These reactions, often involving alkyl halides, were crucial for modifying the properties of chromophores to create a diverse palette of colors.

The evolution of research on N-alkylanilines paralleled advancements in mechanistic organic chemistry. Studies on these compounds contributed to a deeper understanding of nucleophilic substitution reactions, the electronic effects of substituents on aromatic rings, and the relationship between molecular structure and basicity. youtube.comacs.org While specific early research milestones for N-ethyl-4-methylaniline hydrochloride are not extensively documented as standalone discoveries, its synthesis and properties are a logical extension of the systematic investigation into the N-alkylation and salt formation of commercially important toluidines. The development of analytical techniques such as spectroscopy later allowed for precise characterization of such molecules, further embedding them in the toolkit of synthetic organic chemists. chemicalbook.com

Significance in Contemporary Chemical Science and Synthetic Design

In modern organic chemistry, N-ethyl-4-methylaniline and its hydrochloride salt serve as versatile intermediates and building blocks in the synthesis of more complex molecules. nih.govchemimpex.com Its structural features make it a precursor for various target compounds, particularly in the fields of materials science and pharmaceuticals.

Key areas of significance include:

Dye and Pigment Synthesis: Substituted anilines are foundational in producing azo dyes. The specific substitution pattern of N-ethyl-4-methylaniline allows for the fine-tuning of the electronic properties of the resulting chromophore, influencing its color, stability, and solubility. chemimpex.com

Pharmaceutical Intermediates: The aniline scaffold is present in numerous biologically active compounds. N-ethyl-4-methylaniline can be used as a starting material in multi-step syntheses of pharmaceutical agents, where the N-ethyl and 4-methyl groups are incorporated into the final target structure. chemimpex.com

Polymer Chemistry: Aromatic amines are employed in the production of polymers and resins. For instance, polyaniline and its derivatives are known for their conductive properties. N-ethylaniline can be copolymerized with aniline to modify the properties of the resulting polymer, and the 4-methyl group can further influence its processing characteristics and stability. chemimpex.comsigmaaldrich.com

Organic Synthesis: It serves as a nucleophile in various carbon-nitrogen bond-forming reactions. Its reactivity can be modulated by its protonation state, making it a useful tool in synthetic design where controlled reactivity is required. acs.org

Structural Features and Reactivity Principles of the N-ethyl-4-methylaniline Moiety

The chemical behavior of N-ethyl-4-methylaniline is dictated by the interplay of its three key structural components: the secondary amino group, the ethyl substituent on the nitrogen, and the methyl substituent on the aromatic ring.

The substitution of a hydrogen atom on the nitrogen of 4-methylaniline with an ethyl group has a pronounced effect on the amine's electronic properties. Alkyl groups, such as the ethyl group, are electron-donating through an inductive effect (+I). libretexts.orglibretexts.org This effect increases the electron density on the nitrogen atom.

Basicity: An increase in electron density on the nitrogen makes its lone pair of electrons more available to accept a proton, thereby increasing the basicity of the amine compared to its primary amine counterpart (4-methylaniline) and aniline itself. libretexts.orgchemistrysteps.com The general trend shows that secondary alkylamines are typically more basic than primary amines. chemistrysteps.com

| Compound | Structure | pKa of Conjugate Acid | Effect |

|---|---|---|---|

| Aniline | C6H5NH2 | 4.6 | Baseline |

| 4-Methylaniline | CH3-C6H4-NH2 | 5.1 | Methyl group is electron-donating, increasing basicity. |

| N-Ethylaniline | C6H5-NH-CH2CH3 | 5.11 | N-ethyl group is electron-donating, increasing basicity. |

Nucleophilicity: Nucleophilicity is also enhanced by N-alkylation. The increased electron density on the nitrogen makes it a more potent nucleophile, meaning it reacts more readily with electrophiles. youtube.com Consequently, secondary amines like N-ethyl-4-methylaniline are generally more nucleophilic and react faster in substitution reactions than the corresponding primary amines. masterorganicchemistry.com However, the steric bulk of the ethyl group can sometimes temper this increased reactivity with sterically hindered electrophiles. youtube.commasterorganicchemistry.com

The methyl group at the para-position (position 4) of the aromatic ring significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions.

Ring Activation: Like the N-ethylamino group, the methyl group is an activating group. libretexts.org It donates electron density to the benzene (B151609) ring via an inductive effect, making the ring more electron-rich and thus more susceptible to attack by electrophiles. msu.edumasterorganicchemistry.com The combined activating influence of both the N-ethylamino and the methyl groups makes the aromatic ring of N-ethyl-4-methylaniline highly reactive towards EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions. libretexts.orgmsu.edu

Regioselectivity: Both the N-ethylamino group and the methyl group are ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In N-ethyl-4-methylaniline, the para-position is occupied by the methyl group. The N-ethylamino group at position 1 therefore strongly directs incoming electrophiles to positions 2 and 6 (ortho to the amino group). The methyl group at position 4 directs to positions 3 and 5 (ortho to the methyl group). The powerful activating and directing effect of the amino group typically dominates, leading to substitution primarily at the positions ortho to the nitrogen (positions 2 and 6).

The formation of N-ethyl-4-methylaniline hydrochloride involves the protonation of the basic nitrogen atom by hydrochloric acid. This conversion has a profound impact on the molecule's properties.

Protonation State: When the nitrogen atom is protonated, its lone pair of electrons is no longer available to participate in resonance with the aromatic ring. learncbse.in The resulting N-ethyl-4-methylanilinium cation (-NH+Et-) becomes a powerful electron-withdrawing group due to the positive charge on the nitrogen. This has two major consequences for electrophilic aromatic substitution:

Ring Deactivation: The strong electron-withdrawing nature of the anilinium group deactivates the aromatic ring, making it much less reactive towards electrophiles than the free amine. learncbse.in

Change in Regioselectivity: The anilinium group becomes a meta-director. learncbse.in Therefore, under strongly acidic conditions where the amine is fully protonated, electrophilic substitution, if it occurs, will be directed to the positions meta to the nitrogen (positions 3 and 5).

Counterion Effects: The presence of the chloride (Cl-) counterion primarily affects the physical properties of the compound. The formation of the salt increases its melting point and enhances its solubility in polar solvents like water, while decreasing its solubility in nonpolar organic solvents. chemimpex.com In chemical reactions, the chloride ion is generally considered a spectator ion, though in certain non-polar media, ion pairing could influence the reactivity of the anilinium cation.

Structure

3D Structure of Parent

Properties

CAS No. |

878784-40-8 |

|---|---|

Molecular Formula |

C9H14ClN |

Molecular Weight |

171.67 g/mol |

IUPAC Name |

N-ethyl-4-methylaniline;hydrochloride |

InChI |

InChI=1S/C9H13N.ClH/c1-3-10-9-6-4-8(2)5-7-9;/h4-7,10H,3H2,1-2H3;1H |

InChI Key |

NVTFUTDUSFDSJM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=C(C=C1)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 4 Methylanilinehydrochloride

Classical Preparative Routes and Optimization Strategies

Traditional methods for synthesizing N-alkylanilines remain fundamental in organic chemistry. These routes often involve reductive amination or direct alkylation, with ongoing research focused on optimizing reaction conditions to improve yield and purity.

Reductive Amination Pathways to N-ethylaniline Derivatives

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. researchgate.net This process typically involves two steps performed in a single pot: the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the target amine. bu.eduyoutube.com

For the synthesis of N-ethyl-4-methylaniline, the pathway involves the reaction of 4-methylaniline (p-toluidine) with acetaldehyde. This initial reaction forms an intermediate imine. Subsequently, a reducing agent is introduced to reduce the imine to the secondary amine, N-ethyl-4-methylaniline. jocpr.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). bu.eduharvard.edu Sodium triacetoxyborohydride is noted for its mildness and chemoselectivity, as it will typically reduce the imine intermediate without affecting the starting aldehyde. bu.edu A Chinese patent describes a similar preparation for N-ethylaniline where aniline (B41778) and acetaldehyde react at normal temperature and pressure, followed by reduction with sodium borohydride. google.com

Optimization of this pathway often involves controlling the stoichiometry of the reactants and the choice of reducing agent and solvent to maximize the yield of the desired secondary amine and minimize side reactions. The entire sequence can often be completed in under an hour. acs.org

Alkylation of 4-Methylaniline and Subsequent Hydrochloride Salt Formation

The direct alkylation of amines with alkyl halides is a classic and straightforward approach to synthesizing N-alkylated amines. ncert.nic.in In this method, 4-methylaniline acts as a nucleophile, attacking an ethylating agent such as ethyl bromide or ethyl iodide in a bimolecular nucleophilic substitution (S_N2) reaction. youtube.com

A significant challenge in this method is over-alkylation. The primary amine starting material can react to form the secondary amine (N-ethyl-4-methylaniline), which can then react further with the alkyl halide to produce a tertiary amine (N,N-diethyl-4-methylaniline) and ultimately a quaternary ammonium (B1175870) salt. ncert.nic.in To favor the formation of the desired mono-alkylated product, reaction conditions are optimized, often by using a large excess of the starting aniline relative to the alkylating agent.

Once the N-ethyl-4-methylaniline free base is synthesized and purified, it is converted to its hydrochloride salt. This is a standard acid-base reaction where the amine is dissolved in a suitable organic solvent and treated with hydrochloric acid. google.com The HCl can be introduced as a gas, an aqueous solution, or a solution in an organic solvent like ethanol (B145695) or diethyl ether. researchgate.net The resulting N-ethyl-4-methylaniline hydrochloride, being a salt, is typically a crystalline solid that precipitates from the solution and can be collected by filtration. chemicalbook.com

Modifications of Aniline Derivatives for Specific N-ethyl-4-methyl substitution

Synthesizing N-ethyl-4-methylaniline can also be approached by modifying other aniline derivatives. While less direct, these routes offer flexibility in substrate choice. For instance, one could start with N-ethylaniline and introduce the methyl group at the para position via a Friedel-Crafts alkylation. However, this method often yields a mixture of ortho and para isomers and is prone to polyalkylation, necessitating complex purification steps.

A more controlled, albeit longer, synthetic sequence could involve starting with a different para-substituted aniline, such as 4-bromoaniline. The synthesis would proceed by first performing the N-ethylation reaction. Following the formation of N-ethyl-4-bromoaniline, a cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to replace the bromine atom with a methyl group. While multi-stepped, this strategy allows for precise control over the substitution pattern on the aromatic ring.

Modern and Sustainable Synthetic Innovations

Contemporary synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These "green" methodologies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. tandfonline.com

Green Chemistry Principles in Synthesis (e.g., solvent-free, atom economy)

A key green strategy for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net This approach uses alcohols as alkylating agents, which are less toxic and more environmentally friendly than alkyl halides. In the synthesis of N-ethyl-4-methylaniline, 4-methylaniline would be reacted with ethanol. The reaction, typically catalyzed by a transition metal complex, proceeds with the only byproduct being water, leading to very high atom economy. nih.gov

Another green approach involves performing reactions under solvent-free conditions. For example, the initial imine formation step in reductive amination can be achieved by simply grinding the solid reactants (ortho-vanillin and para-toluidine) together, yielding a quantitative conversion without the need for a solvent. researchgate.netacs.org This not only reduces solvent waste but can also accelerate reaction rates.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The use of catalysts is central to modern organic synthesis, offering pathways to higher efficiency, selectivity, and milder reaction conditions. For the N-alkylation of anilines, both heterogeneous and homogeneous catalysts have been developed.

Heterogeneous Catalysts: Zeolites and other solid catalysts are particularly valuable for gas-phase alkylations. Acidic zeolites with specific pore sizes (6-8 angstroms) have been shown to selectively catalyze the N-alkylation of aniline with lower alkanols while suppressing undesirable C-alkylation (alkylation on the benzene (B151609) ring). google.com For related reactions, such as the N-methylation of aniline with methanol, catalysts like Sn-MFI molecular sieves have been studied to optimize conversion and selectivity. researchgate.net Spinel catalysts, such as Cu₀.₇₅Co₀.₂₅Al₂O₄, have also demonstrated high yield (81.56%) and selectivity (90.82%) in the synthesis of N-ethylaniline from aniline and ethanol. hgxx.org

Homogeneous Catalysts: Transition metal complexes, particularly those involving ruthenium, iridium, palladium, and copper, are effective for N-alkylation reactions. researchgate.netnih.gov Ruthenium complexes have been successfully used for the N-methylation of amines using methanol. nih.gov Palladium on carbon (Pd/C) in the presence of a hydrogen donor like ammonium formate is an efficient catalytic system for reductive amination, as demonstrated in the synthesis of N-ethyl-2,6-diethyl aniline from 2,6-diethyl aniline and acetaldehyde. jocpr.com These catalytic methods often proceed under milder conditions than classical approaches and provide excellent selectivity for the desired N-alkylated product.

The table below summarizes various catalytic systems applicable to the N-alkylation of aniline derivatives.

| Catalyst System | Reactants | Reaction Type | Key Advantages |

| Zeolites (e.g., S-115) | Aniline + Methanol | Vapor-Phase N-Alkylation | High selectivity for N-alkylation over C-alkylation. google.com |

| Spinel (Cu₀.₇₅Co₀.₂₅Al₂O₄) | Aniline + Ethanol | N-Alkylation | High yield and selectivity for N-ethylaniline. hgxx.org |

| Palladium/Carbon (Pd/C) | Aniline Derivative + Acetaldehyde + Ammonium Formate | Reductive Amination | Mild reaction conditions, high product yields, avoids quaternary salt formation. jocpr.com |

| Ruthenium Complexes | Amine + Methanol | N-Methylation (Borrowing Hydrogen) | High efficiency, uses a green methylating agent, weak base conditions. nih.gov |

| Sn-MFI Molecular Sieve | Aniline + Methanol | Vapor-Phase N-Methylation | Good conversion and selectivity for N-methylaniline. researchgate.net |

Flow Chemistry and Continuous Synthesis Techniques in Amine Hydrochloride Production

The application of flow chemistry and continuous synthesis techniques represents a significant advancement in the production of amine hydrochlorides, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. These methodologies are particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. While specific literature on the continuous synthesis of N-ethyl-4-methylaniline hydrochloride is not extensively detailed, the principles and successful applications in the synthesis of analogous secondary amines and other amine hydrochlorides provide a strong basis for its potential implementation.

Continuous flow processes for amine synthesis, such as reductive amination, typically involve the use of microreactors or packed-bed reactors. researchgate.net These systems offer superior heat and mass transfer, which is crucial for controlling the reaction conditions and minimizing the formation of byproducts. researchgate.net For the synthesis of a secondary amine like N-ethyl-4-methylaniline, a continuous reductive amination process would involve pumping solutions of the precursors, p-tolualdehyde and ethylamine, along with a reducing agent, through a heated reactor.

One of the key advantages of flow chemistry is the ability to use immobilized catalysts or reagents in packed-bed reactors. d-nb.infonih.gov For reductive amination, a heterogeneous catalyst, such as palladium on carbon (Pd/C), can be packed into a column through which the reaction mixture flows. rsc.org This approach simplifies the purification process as the catalyst is retained within the reactor, eliminating the need for filtration. The continuous nature of the process allows for the straightforward, multi-gram scale production of the desired amine with low waste formation. rsc.org

The versatility of flow chemistry allows for the rapid screening of reaction conditions and the efficient synthesis of a variety of amine derivatives. By simply altering the starting materials, a range of amines can be produced using the same reactor setup. researchgate.net This flexibility is highly valuable in both research and industrial settings.

The following table summarizes typical conditions and outcomes for the continuous flow reductive amination of various aromatic aldehydes, illustrating the potential parameters for the synthesis of N-ethyl-4-methylaniline.

| Aldehyde | Amine | Catalyst | Reducing Agent | Temperature (°C) | Residence Time | Yield (%) |

| Benzaldehyde (B42025) | Aniline | Pd/C | Et3SiH | 60 | Not Specified | 84 |

| 4-Fluorobenzaldehyde | Aniline | Pd/C | Et3SiH | 60 | Not Specified | 81 |

| 4-Methoxybenzaldehyde | Aniline | Pd/C | Et3SiH | 60 | Not Specified | 84 |

| 1-Naphthaldehyde | Aniline | Pd/C | Et3SiH | 60 | Not Specified | 58 |

| Furfural | Aniline | Pd/C | Et3SiH | 60 | Not Specified | 73 |

This data, derived from studies on analogous systems, highlights the high efficiency and yields achievable with continuous flow reductive amination. rsc.org The successful application of these techniques to a range of aromatic aldehydes and amines strongly supports the feasibility of developing a robust and efficient continuous process for the production of N-ethyl-4-methylaniline hydrochloride.

Reaction Chemistry and Mechanistic Investigations of N Ethyl 4 Methylanilinehydrochloride

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of N-ethyl-4-methylaniline is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the N-ethylamino group and the methyl group. However, in the hydrochloride form, the nitrogen atom is protonated to form an N-ethyl-4-methylanilinium ion. This protonated group, -NH(Et)H⁺, is strongly deactivating and meta-directing. Therefore, electrophilic substitution reactions are typically carried out on the free base, N-ethyl-4-methylaniline, rather than its hydrochloride salt. The reaction environment's acidity plays a crucial role in determining the active species and, consequently, the reaction's outcome. byjus.comlearncbse.in

In N-ethyl-4-methylaniline (the free base), both the N-ethylamino group and the methyl group are activating and ortho-, para-directing. byjus.com The N-ethylamino group is a significantly stronger activating group than the methyl group. The directing effects of these substituents govern the position of electrophilic attack.

N-Ethylamino Group: This is a powerful activating group that donates electron density to the aromatic ring through resonance, primarily at the ortho and para positions.

Methyl Group: This is a weaker activating group that donates electron density through hyperconjugation and induction, also directing incoming electrophiles to the ortho and para positions.

In N-ethyl-4-methylaniline, the para position relative to the strong N-ethylamino activating group is occupied by the methyl group. Therefore, electrophilic substitution is strongly directed to the ortho position relative to the N-ethylamino group (C2 and C6). The methyl group's directing effect reinforces this, as the C2/C6 positions are also meta to the methyl group, which is a less favored position but does not significantly conflict with the dominant director. Steric hindrance from the N-ethyl group might slightly disfavor substitution at these positions compared to an unsubstituted aniline (B41778), but the electronic activation is the overriding factor.

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| N-Ethylamino (-NHEt) | C1 | +R >> -I (Strong Electron-Donating) | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | C4 | +I, Hyperconjugation (Weak Electron-Donating) | Weakly Activating | Ortho, Para |

Nitration: The nitration of N-alkylanilines is often complex. Direct nitration with a mixture of nitric acid and sulfuric acid can lead to oxidation and the formation of tarry by-products. researchgate.net Furthermore, the strongly acidic conditions protonate the amine, forming the anilinium ion. byjus.comlearncbse.in This deactivates the ring and directs the incoming nitro group to the meta position. Consequently, nitration of N-ethyl-4-methylaniline under such conditions would be expected to yield a significant amount of N-ethyl-4-methyl-3-nitroaniline. To achieve substitution at the ortho position (directed by the free amine), the reaction is often carried out by first protecting the amino group via acylation. The resulting amide is still ortho-, para-directing but is less activating, which helps to control the reaction and prevent oxidation. The protecting group can then be removed by hydrolysis.

Halogenation: Halogenation of activated anilines is typically a rapid reaction. For instance, bromination with bromine water can lead to polysubstitution. byjus.com To achieve mono-halogenation of N-ethyl-4-methylaniline, milder reagents and controlled conditions are necessary. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for mono-halogenation of anilines. researchgate.netlookchem.com The mechanism involves the generation of an electrophilic halogen species that attacks the electron-rich aromatic ring. Given the directing effects discussed previously, the primary product would be 2-halo-N-ethyl-4-methylaniline. The reaction proceeds via the standard arenium ion mechanism, where the electrophile adds to the ring to form a resonance-stabilized carbocation (the sigma complex), followed by the loss of a proton to restore aromaticity.

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of N-ethyl-4-methylaniline allows it to function as a nucleophile. The hydrochloride salt form, however, has this lone pair protonated, rendering it non-nucleophilic. Therefore, to carry out reactions at the nitrogen center, the free base must be used or generated in situ by adding a base to neutralize the hydrochloride.

Acylation: N-ethyl-4-methylaniline readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). researchgate.net These reactions are typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl produced when using an acyl chloride. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). This is an effective method for protecting the amino group during other transformations, such as nitration. researchgate.net

Sulfonylation: In a similar fashion, N-ethyl-4-methylaniline can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. As a secondary amine, N-ethyl-4-methylaniline would form a sulfonamide that is insoluble in alkali, as it has no acidic proton on the nitrogen atom.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-N-ethyl-4-methylaniline (Amide) |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-acetyl-N-ethyl-4-methylaniline (Amide) |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(p-tolylsulfonyl)-N-ethyl-4-methylaniline (Sulfonamide) |

Beyond acylation, the nucleophilic nitrogen can participate in other carbon-nitrogen bond-forming reactions. For example, N-alkylation can occur by reacting N-ethyl-4-methylaniline with an alkyl halide. This would convert the secondary amine into a tertiary amine, such as N-ethyl-N,4-trimethylaniline if methyl iodide were used. Another important class of reactions involves coupling with diazonium salts. The free amine can couple with an arenediazonium salt to form a triazene. These reactions expand the synthetic utility of the parent compound, allowing for the introduction of diverse functional groups. nih.govresearcher.life

N-ethyl-4-methylaniline hydrochloride exists in solution as the N-ethyl-4-methylanilinium cation and the chloride anion. The amine is a weak base, and its conjugate acid, the anilinium ion, will establish an equilibrium in aqueous solution:

C₂H₅(CH₃C₆H₄)NH₂⁺ + H₂O ⇌ C₂H₅(CH₃C₆H₄)NH + H₃O⁺

The position of this equilibrium is defined by the acidity constant (Ka) of the anilinium ion. The pKa value dictates the relative concentrations of the protonated and unprotonated forms at a given pH. sci-hub.se For most reactions, this equilibrium is critical.

For Electrophilic Aromatic Substitution: A low pH (highly acidic medium) shifts the equilibrium to the left, increasing the concentration of the deactivated anilinium ion and favoring meta-substitution. byjus.comlearncbse.in

For Nucleophilic Reactions at Nitrogen: These reactions require the free amine (right side of the equilibrium). Therefore, they are typically run under neutral or basic conditions to ensure a sufficient concentration of the nucleophilic species.

Salt Exchange: The chloride counter-ion can be exchanged for other anions by metathesis reactions. For example, treating an aqueous solution of the hydrochloride salt with a solution of silver nitrate (B79036) would precipitate silver chloride and leave the N-ethyl-4-methylanilinium nitrate salt in solution. Similarly, using other acids can form different salts, such as sulfates or acetates. The nature of the counter-ion can influence the compound's physical properties, such as solubility in different solvents, but generally has a minimal direct effect on the fundamental chemical reactivity, which is governed by the anilinium cation and its equilibrium with the free base.

Reactions Involving the Aromatic Methyl Group

The methyl group attached to the aromatic ring of N-ethyl-4-methylaniline hydrochloride is a site of significant chemical reactivity, allowing for a variety of transformations that lead to the synthesis of more complex molecules. These reactions primarily involve oxidation to introduce oxygen-containing functionalities and condensation reactions to form new carbon-carbon bonds.

Oxidation Reactions and Functional Group Interconversions

The selective oxidation of the methyl group in N-ethyl-4-methylaniline and its derivatives can yield valuable products such as aldehydes and carboxylic acids. While direct, selective oxidation of the methyl group in N-ethyl-4-methylaniline itself is not extensively documented in readily available literature, studies on similar N-alkylated p-toluidine (B81030) derivatives provide insights into the expected reactivity. The electrochemical oxidation of N-ethyl-N-methylaniline has been shown to preferentially occur at the methyl group on the nitrogen atom, leading to cyanation at that position. However, benzylic C–H bonds, like those in the aromatic methyl group, are also susceptible to oxidation under specific conditions.

Table 1: Potential Oxidation Products of N-ethyl-4-methylaniline

| Starting Material | Oxidizing Agent/Method | Potential Product | Functional Group Interconversion |

| N-ethyl-4-methylaniline | Selective oxidizing agent | 4-(ethylamino)benzaldehyde (B1601485) | Methyl to Aldehyde |

| N-ethyl-4-methylaniline | Strong oxidizing agent | 4-(ethylamino)benzoic acid | Methyl to Carboxylic Acid |

Condensation Reactions at the Methyl Position

The methyl group of N-ethyl-4-methylaniline can participate in condensation reactions with carbonyl compounds, particularly aldehydes, to form new carbon-carbon bonds. These reactions, often catalyzed by acids or bases, typically proceed through the formation of an enamine or a related reactive intermediate. While specific examples detailing the condensation of N-ethyl-4-methylaniline at the methyl position are not prevalent in the reviewed literature, the principles of aldol-type and Claisen-Schmidt condensations can be extrapolated.

In a typical Claisen-Schmidt condensation, an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. While N-ethyl-4-methylaniline does not possess a carbonyl group, the acidic protons of the methyl group could potentially be activated under strongly basic conditions to react with aromatic aldehydes like benzaldehyde (B42025). Such a reaction would lead to the formation of a styryl-type derivative. The success of such a condensation would be highly dependent on the reaction conditions and the choice of catalyst to favor deprotonation of the methyl group.

Multi-Component Reactions Incorporating N-ethyl-4-methylaniline hydrochloride

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. N-ethyl-4-methylaniline hydrochloride, as a primary or secondary amine source, is a potential candidate for various MCRs, including the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. wikipedia.org The amine component is crucial, and N-ethyl-4-methylaniline hydrochloride can serve this role after in-situ neutralization or by using a non-acidic form. The reaction's versatility allows for a wide range of substituents on each component, leading to a vast library of potential products.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov While the classic Passerini reaction does not involve an amine, variations and subsequent transformations of the products can incorporate amino functionalities. Although direct participation of N-ethyl-4-methylaniline hydrochloride in a classical Passerini reaction is not expected, its derivatives or its use in post-Passerini modifications could lead to complex molecular architectures.

Table 2: Potential Multi-Component Reactions Involving N-ethyl-4-methylaniline

| Reaction Name | Reactants | Potential Product Type |

| Ugi Reaction | N-ethyl-4-methylaniline, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acetamido carboxamide |

| Passerini-type Reactions (via derivatives) | N-ethyl-4-methylaniline derivative, Carbonyl, Carboxylic Acid, Isocyanide | Complex amides |

Role as a Reagent in Complex Organic Transformations

N-ethyl-4-methylaniline hydrochloride serves as a valuable precursor and reagent in a variety of complex organic transformations, most notably in the synthesis of dyes and heterocyclic compounds.

One of the significant applications of N-ethyl-4-methylaniline and its derivatives is in the synthesis of triarylmethane dyes. For example, analogs of Malachite Green can be synthesized through the condensation of an appropriate benzaldehyde derivative with two equivalents of an N-alkylaniline, such as N,N-dimethylaniline. nih.gov By extension, N-ethyl-4-methylaniline could be employed to create structurally similar dyes with potentially different photophysical properties. The synthesis typically involves an acid-catalyzed condensation followed by oxidation.

Furthermore, aniline derivatives are key building blocks in the synthesis of various heterocyclic compounds. For instance, phenothiazines, a class of compounds with important pharmacological activities, can be synthesized from appropriately substituted anilines. While the direct synthesis of phenothiazines from N-ethyl-4-methylaniline hydrochloride might require multiple steps, its structural motif makes it a potential starting material for such complex heterocyclic systems. nih.govnih.gov The synthesis of N-heterocycles is a vast area of research, and the utility of N-ethyl-4-methylaniline hydrochloride as a precursor is an area ripe for further exploration. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of N-ethyl-4-methylaniline hydrochloride in solution. The protonation of the nitrogen atom to form the hydrochloride salt significantly influences the electronic environment of nearby nuclei, leading to characteristic changes in their chemical shifts compared to the free base, N-ethyl-4-methylaniline.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the number and type of chemically distinct protons and carbons in the molecule.

In the ¹H NMR spectrum, the protons on the ethyl group exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons due to spin-spin coupling. The aromatic protons on the para-substituted ring typically appear as two distinct doublets. The methyl group attached to the ring appears as a singlet. The protonation of the nitrogen results in a downfield shift for the adjacent N-H and methylene protons.

The ¹³C NMR spectrum reveals distinct signals for each unique carbon atom. The chemical shifts are influenced by their local electronic environment, allowing for the identification of aromatic, methyl, and ethyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-ethyl-4-methylaniline hydrochloride Note: Data is predicted based on analogous structures, as direct experimental spectra for the hydrochloride salt are not widely published. Actual values may vary based on solvent and experimental conditions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-CH (ortho to N) | ~7.2-7.4 (d) | ~129-131 |

| Aromatic-CH (meta to N) | ~7.1-7.3 (d) | ~118-120 |

| N-CH₂-CH₃ | ~3.2-3.4 (q) | ~45-47 |

| N-CH₂-CH₃ | ~1.2-1.4 (t) | ~13-15 |

| Aromatic-CH₃ | ~2.3-2.5 (s) | ~20-22 |

| Aromatic C-N | - | ~145-147 |

| Aromatic C-CH₃ | - | ~130-132 |

| N⁺-H₂ | Broad, variable | - |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For N-ethyl-4-methylaniline hydrochloride, a COSY spectrum would show a cross-peak between the N-CH₂ quartet and the -CH₃ triplet of the ethyl group, confirming their connectivity. It would also show correlations between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals.

Dynamic NMR (DNMR) techniques could be employed to study time-dependent processes within the N-ethyl-4-methylaniline hydrochloride molecule. A potential area of investigation is the rate of proton exchange involving the ammonium (B1175870) protons (N⁺-H₂). The rate of this exchange with residual water or other protic species in the solvent can affect the appearance of the N-H signal, causing it to broaden or sharpen depending on the temperature and solvent conditions. Furthermore, hindered rotation around the C(aromatic)-N bond, while generally rapid at room temperature for such compounds, could potentially be studied at very low temperatures using DNMR methods.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For N-ethyl-4-methylaniline hydrochloride, the analysis would be performed on the protonated cation, [C₉H₁₃N + H]⁺. The theoretical exact mass of this cation is calculated from the masses of the most abundant isotopes of its constituent elements.

Table 2: HRMS Data for the N-ethyl-4-methylaniline Cation

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Free Base (M) | C₉H₁₃N | 135.10480 |

| Protonated Molecule [M+H]⁺ | C₉H₁₄N⁺ | 136.11208 |

Experimental measurement of the m/z value that matches the theoretical exact mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) involves isolating the parent ion (in this case, m/z 136.11) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The most common fragmentation pathway for N-alkylanilines is alpha-cleavage, which involves the cleavage of the bond beta to the nitrogen atom.

For the N-ethyl-4-methylaniline cation, the most probable fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group. This results in the formation of a stable, resonance-stabilized iminium cation.

Fragmentation Pathway: [C₆H₄(CH₃)NHCH₂CH₃]⁺ (m/z 136) → [C₆H₄(CH₃)NH=CH₂]⁺ (m/z 120) + •CH₃

The observation of a prominent fragment ion at m/z 120 in the MS/MS spectrum would be a key diagnostic feature confirming the N-ethyl-p-toluidine structure. Other minor fragments resulting from cleavage of the aromatic ring or loss of other small molecules might also be observed.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. The formation of the hydrochloride salt introduces distinct features in the vibrational spectrum compared to the free amine.

The most significant feature in the IR spectrum of N-ethyl-4-methylaniline hydrochloride is the appearance of broad and strong absorption bands corresponding to the N⁺-H stretching vibrations of the secondary ammonium salt. These bands typically appear in the region of 2400-3000 cm⁻¹. The C-H stretching vibrations from the aromatic ring and the aliphatic ethyl and methyl groups are observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for N-ethyl-4-methylaniline hydrochloride

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak intensity |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong intensity |

| N⁺-H Stretch (Ammonium Salt) | 2400 - 3000 | Broad, strong absorption, characteristic of the salt |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands of variable intensity |

| C-N Stretch | 1250 - 1350 | Medium intensity |

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra, making it a useful tool for analyzing the substitution pattern on the benzene (B151609) ring.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

In analogous studies of substituted N-methylaniline derivatives, single-crystal X-ray diffraction analysis has been instrumental in understanding how different functional groups influence molecular packing. researchgate.net For a crystal of N-ethyl-4-methylaniline hydrochloride, the analysis would reveal the geometry of the protonated amine, the position of the chloride counter-ion, and the orientation of the ethyl and methyl groups relative to the aniline (B41778) ring.

A critical aspect of crystallographic studies is the detailed analysis of intermolecular interactions, which govern the physical properties of the crystal, such as melting point and solubility. In the crystalline lattice of N-ethyl-4-methylaniline hydrochloride, a network of non-covalent interactions is expected. Key among these would be strong hydrogen bonds between the protonated secondary amine (N+-H) and the chloride anion (Cl-). Further stabilization of the crystal packing would likely arise from weaker C-H⋯π interactions, involving the aromatic ring, and potentially π-π stacking between adjacent phenyl rings. mdpi.com The collective strength and geometry of these interactions dictate the formation of specific packing motifs, such as chains or sheets, within the crystal structure. researchgate.netnih.gov

Analysis of related structures, such as 4-nitro-N-methylaniline derivatives, demonstrates that intermolecular N–H⋯O and C–H⋯O interactions are pivotal in forming extended supramolecular architectures. researchgate.net For N-ethyl-4-methylaniline hydrochloride, similar hydrogen bonding patterns involving the N-H group and the chloride ion would be the primary organizing force, leading to a stable, well-defined crystal lattice.

Below is a hypothetical data table representing the kind of crystallographic information that would be obtained from an X-ray analysis of a related aniline hydrochloride derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.112(3) |

| b (Å) | 4.951(1) |

| c (Å) | 19.875(5) |

| β (°) | 98.54(2) |

| Volume (Å3) | 887.1(4) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.285 |

| R-factor (%) | 4.15 |

Chromatographic Techniques for Purity Assessment and Reaction Product Separation

Chromatography is an indispensable tool for assessing the purity of N-ethyl-4-methylaniline hydrochloride and for separating it from starting materials, byproducts, or degradation products. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. For the analysis of N-ethyl-4-methylaniline hydrochloride, the compound would typically be deprotonated to its more volatile free base form (N-ethyl-4-methylaniline) prior to or during injection into the GC system. This method is ideal for assessing the purity of a synthesized batch and identifying any volatile impurities.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. sincerechemical.com The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and a stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster. The mass spectrometer then detects, ionizes, and fragments the eluting compounds, providing a mass spectrum that serves as a molecular fingerprint for identification.

Research on related methyl aniline compounds has established robust GC-MS methods for their detection and quantification. researchgate.netgoogle.com These methods often utilize capillary columns like a DB-5MS and employ temperature programming to ensure efficient separation of analytes with different boiling points. sincerechemical.com The selected ion monitoring (SIM) mode in the mass spectrometer can be used to enhance sensitivity and selectivity for the target analyte and expected impurities. researchgate.net

The table below outlines typical parameters for a GC-MS method suitable for analyzing the free base, N-ethyl-4-methylaniline.

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (>99.999%) |

| Oven Program | Initial 60 °C, ramp at 25 °C/min to 300 °C, hold for 5 min |

| MS Interface Temp | 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

For the analysis of non-volatile impurities, thermally labile compounds, or complex reaction mixtures containing N-ethyl-4-methylaniline hydrochloride, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column.

A common mode for this type of analysis is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.gov As the hydrochloride salt, N-ethyl-4-methylaniline is ionic and well-suited for aqueous mobile phases. The separation of various components in a mixture is achieved by gradient elution, where the composition of the mobile phase is changed over time to elute compounds with varying polarities.

Following separation by the HPLC system, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate ions in the gas phase from the liquid stream without significant fragmentation, allowing for the determination of the molecular weight of the parent compound and its byproducts. nih.govresearchgate.net Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where parent ions are fragmented to reveal the structure of degradation products or synthetic intermediates. nih.gov

The table below provides a representative set of parameters for an LC-MS method for analyzing N-ethyl-4-methylaniline hydrochloride and related products.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Computational and Theoretical Investigations of N Ethyl 4 Methylanilinehydrochloride

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, providing insights into conformational changes and intermolecular interactions. acs.org

For N-ethyl-4-methylaniline hydrochloride in a solvent (e.g., water), MD simulations can explore the conformational landscape of the flexible N-ethyl group. The simulations would reveal the preferred rotational states (rotamers) around the C-N bonds. Furthermore, MD is ideal for studying the interactions between the N-ethyl-4-methylanilinium cation, the chloride anion (Cl⁻), and the surrounding solvent molecules. Key interactions that can be analyzed include:

Hydrogen Bonding: The anilinium group (-NH₂⁺-) acts as a strong hydrogen bond donor to water molecules or the chloride ion.

Ion Pairing: The simulations can characterize the distance and orientation between the cation and the chloride anion, determining the extent of contact versus solvent-separated ion pairs.

Solvation Structure: MD can reveal how water molecules arrange themselves around the hydrophobic aromatic ring and the charged anilinium headgroup.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govjmaterenvironsci.com Calculations are performed on the optimized geometry of the N-ethyl-4-methylanilinium cation. The results can predict how protonation affects the chemical shifts. For example, the protons on the aromatic ring and the alkyl groups attached to the nitrogen are expected to be deshielded (shift to higher ppm) due to the positive charge on the nitrogen. rsc.org

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the N-ethyl-4-methylanilinium Cation

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (ortho to N) | 7.3 - 7.5 | 128 - 130 |

| Aromatic CH (meta to N) | 7.4 - 7.6 | 130 - 132 |

| Aromatic C (ipso to N) | - | 135 - 138 |

| Aromatic C (para to N) | - | 140 - 143 |

| N-CH₂- | 3.6 - 3.8 | 45 - 48 |

| -CH₃ (ethyl) | 1.3 - 1.5 | 13 - 15 |

| Ring-CH₃ | 2.3 - 2.5 | 20 - 22 |

| N-H₂⁺ | 9.0 - 11.0 | - |

Note: Values are illustrative and referenced against tetramethylsilane (B1202638) (TMS). They represent typical shifts for protonated anilines.

IR Frequencies: The calculation of vibrational frequencies using DFT can generate a theoretical infrared (IR) spectrum. github.io This involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting frequencies correspond to the vibrational modes of the molecule. For N-ethyl-4-methylaniline hydrochloride, key predicted vibrations would include the N-H stretching modes of the anilinium group (typically appearing as broad bands around 2500-3000 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, and C=C stretching vibrations of the ring. asianpubs.orgmaterialsciencejournal.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

For the N-ethyl-4-methylanilinium cation, theoretical methods can model its reactivity in various chemical transformations, such as electrophilic aromatic substitution. The protonated amino group (-NH₂⁺-ethyl) is a deactivating group and directs incoming electrophiles to the meta position. Reaction pathway modeling can be used to:

Calculate the activation energies for electrophilic attack at the ortho, meta, and para positions, confirming the meta-directing effect.

Determine the geometry of the transition state for the rate-determining step (e.g., the formation of the sigma complex). numberanalytics.com

Apply Transition State Theory (TST) to calculate theoretical reaction rate constants.

These studies can provide a quantitative understanding of how protonation alters the reactivity of the aromatic ring compared to the neutral N-ethyl-4-methylaniline, which is a strongly activating, ortho, para-directing substrate. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable for general reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity. researchgate.net While often associated with biological activity, QSAR can also be applied to physical and chemical properties.

A hypothetical QSAR study for the reactivity of substituted anilinium hydrochlorides could be developed. This would involve:

Defining a Series: A set of anilinium ions with different substituents on the aromatic ring would be defined.

Calculating Descriptors: For each compound in the series, various molecular descriptors would be calculated using quantum chemical methods. These could include electronic descriptors (e.g., Hammett constants (σ), HOMO/LUMO energies, atomic charges) and steric descriptors. nih.gov

Measuring Reactivity: A specific measure of chemical reactivity would be determined, either experimentally or computationally (e.g., the activation energy for a model reaction).

Building the Model: Statistical methods, such as multiple linear regression, would be used to build a mathematical equation linking the descriptors to the observed reactivity.

Such a model could predict the reactivity of new anilinium compounds, including N-ethyl-4-methylaniline hydrochloride, without the need for individual, resource-intensive calculations for each one.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor in Fine Chemical Synthesis (e.g., dyes, pigments, pharmaceutical intermediates, agrochemicals)

N-ethyl-4-methylaniline is a key intermediate in the multi-step synthesis of a variety of complex organic molecules. Its structural framework is incorporated into numerous high-value products across different sectors of the chemical industry. cymitquimica.com

Dyes and Pigments: The compound serves as a precursor for the synthesis of dyes and pigments. vulcanchem.com Its aromatic amine structure is particularly suited for creating chromophores. A notable example is its use in the synthesis of mauveine dyes, which are historically significant synthetic colorants. researchgate.net In these syntheses, N-ethyl-p-toluidine is oxidized in the presence of other anilines, such as aniline (B41778) and o-toluidine, to form the complex heterocyclic structure of the dye. researchgate.net

Pharmaceutical Intermediates: In the pharmaceutical sector, N-ethyl-4-methylaniline is employed as a starting material or intermediate for the synthesis of biologically active compounds. vulcanchem.comguidechem.com The development of novel therapeutics often relies on the availability of such versatile chemical building blocks. uni-koeln.de For instance, it is used in synthetic pathways that lead to the formation of N-Mannich bases, which are relevant in medicinal chemistry. acs.org Its derivatives are also explored in the creation of potential protein inhibitors for therapeutic applications.

Agrochemicals: The synthesis of modern agrochemicals also utilizes intermediates derived from N-ethyl-4-methylaniline. evitachem.com Its derivatives are investigated for creating new compounds with potential applications in crop protection. evitachem.com

The following table summarizes selected synthetic applications of N-ethyl-4-methylaniline as a precursor.

| Product Class | Specific Example/Application | Research Finding |

| Dyes | Mauveine A Derivatives | Used as a starting material with aniline in an oxidative reaction with K₂Cr₂O₇ to form 3-[4-Methylphenyl(ethylamino)]-5-phenyl-7-aminophenazinium sulfate. researchgate.net |

| Pharmaceuticals | Bioactive Compounds | Serves as a precursor in multi-step syntheses of complex molecules, including active pharmaceutical ingredients. uni-koeln.deunizar.es |

| Fine Chemicals | N-Mannich Bases | Used as a substrate in photocatalytic C(sp3)-H/N–H cross-dehydrogenative coupling reactions to produce complex amine structures. acs.org |

| Agrochemicals | Research Intermediates | Employed in the synthesis of N-(2-chloroethyl)-N-ethyl-4-methylaniline for research into new agrochemical compounds. evitachem.com |

Ligand and Catalyst Component in Organometallic Chemistry Research

The nitrogen atom in N-ethyl-4-methylaniline possesses a lone pair of electrons, making it a valuable component in the design of ligands for organometallic chemistry. These ligands can coordinate with metal centers to form catalysts that drive a variety of chemical transformations.

N-ethyl-4-methylaniline is often not used directly as a ligand but serves as a crucial starting material for the synthesis of more complex, tailored ligands. mdpi.comresearchgate.net For example, it can be reacted with various monoacid precursors through condensation reactions to create sophisticated ligands with specific electronic and steric properties. mdpi.com These ligands have shown significant efficacy in the selective extraction and complexation of precious and heavy metals.

Research Findings:

Palladium Separation: Ligands synthesized from N-ethyl-4-methylaniline have been developed for the efficient complexation and separation of palladium (Pd(II)) from highly acidic solutions, a critical process in hydrometallurgy and waste treatment. mdpi.com

Actinide/Lanthanide Separation: The compound is a building block for novel unsymmetrical phenanthroline-derived amide-triazine extractants. acs.org These ligands have demonstrated exceptional selectivity in separating trivalent actinides like Americium (Am(III)) from lanthanides, a key challenge in nuclear fuel reprocessing. acs.org

Uranium Extraction: Bifunctional amido-phosphonic acid ligands, prepared using N-ethyl-4-methylaniline as a precursor, have been investigated for the extraction of uranium from phosphoric acid. researchgate.net

Catalysis Research: The compound is also relevant in studies of catalytic reactions. For instance, nickel-catalyzed amination reactions have been developed to synthesize N-ethyl-p-toluidine from p-chlorotoluene, highlighting its importance in the exploration of new catalytic methods. nih.gov

Role in Polymer Chemistry Research (e.g., monomer or initiator component for functional polymers)

Substituted anilines are well-known precursors to electroactive polymers. While research specifically detailing the polymerization of N-ethyl-4-methylaniline is limited, its structural similarity to other N-substituted anilines suggests its potential as a monomer for creating functional polymers. Derivatives of the compound are noted for their potential use as monomers in polymer chemistry. vulcanchem.com The presence of the ethyl group on the nitrogen atom can enhance the solubility and processability of the resulting polymer compared to unsubstituted polyaniline, without completely sacrificing the electrochemical properties derived from the conjugated backbone. Patents related to photocurable and polymeric compositions sometimes include N-ethyl-4-methylaniline, indicating its relevance in the broader field of materials science. google.comgoogle.com

Functional Materials Research (e.g., components in optoelectronic materials, sensors, or supramolecular assemblies)

The chemical properties of N-ethyl-4-methylaniline make it a valuable component in the development of various functional materials.

Fluorescent Sensors: The compound can be readily converted into fluorescent derivatives. This property is exploited in analytical chemistry for the detection and quantification of various substances. For example, N-ethyl-p-toluidine reacts with fluorescent tagging reagents like 2-(9-Carbazole)-ethyl-chloroformate (CEOC) to form stable derivatives that can be analyzed using techniques such as capillary electrophoresis. researchgate.netresearchgate.net This application is foundational to the development of chemical sensors.

Supramolecular Assemblies: The aromatic ring and amine group of N-ethyl-4-methylaniline provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. Its use in forming host-guest complexes with cyclodextrins has been studied to understand how such assemblies can alter chemical reactivity. researchgate.net

Materials for Extraction: As detailed in section 6.2, ligands synthesized from N-ethyl-4-methylaniline are used to create functional materials for selective metal ion extraction. mdpi.comacs.org These extraction systems can be considered functional materials designed for specific separation tasks.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. rjptonline.org For a compound like N-ethyl-4-methylaniline hydrochloride, these computational tools offer the potential to move beyond traditional, trial-and-error-based research. ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel synthetic routes.

Future research can focus on developing bespoke ML models to:

Predict Reaction Yields: By analyzing reaction parameters such as temperature, solvent, catalyst, and substrate concentrations, ML models can forecast the yield of N-alkylation reactions that produce N-ethyl-4-methylaniline. rjptonline.org This allows chemists to computationally screen and prioritize high-yield reactions before entering the lab.

Optimize Synthesis Pathways: AI can be employed to design the most efficient synthetic routes from starting materials to the final product. This involves not only maximizing yield but also minimizing the number of steps, cost, and environmental impact.

Discover Novel Catalysts: Machine learning can accelerate the discovery of new catalysts for N-alkylation by identifying structure-activity relationships from existing catalyst data, proposing novel catalyst structures with enhanced performance.

| Parameter | Data Type | Example Input | Predicted Outcome |

|---|---|---|---|

| Amine Substrate | Molecular Fingerprint | p-Toluidine (B81030) | Yield (%) |

| Alkylating Agent | Molecular Fingerprint | Ethyl Bromide | |

| Catalyst | Descriptor Set | Palladium on Carbon (Pd/C) | |

| Solvent | Physical Properties | Toluene | |

| Temperature | Numerical (°C) | 110 |

Exploration of Novel Reactivities under Extreme Conditions (e.g., high pressure, photoredox catalysis)

Investigating the reactivity of N-ethyl-4-methylaniline hydrochloride under non-classical conditions can unlock new synthetic pathways and functionalization strategies. A particularly promising area is photoredox catalysis, which uses visible light to drive chemical reactions under mild conditions. acs.orgrsc.org

Key research opportunities include:

Visible-Light Mediated Synthesis: Developing photoredox-catalyzed N-alkylation methods to synthesize N-ethyl-4-methylaniline can offer a greener alternative to traditional transition-metal-catalyzed reactions that often require high temperatures. nih.gov Photocatalysis can generate radical intermediates from N-arylamines, enabling novel bond formations. acs.org

Late-Stage Functionalization: Photoredox catalysis could be used for the C-H functionalization of the N-ethyl-4-methylaniline scaffold. This would allow for the direct introduction of new functional groups onto the aromatic ring or alkyl chains, providing rapid access to a library of derivatives for screening in material or biological applications. beilstein-journals.org

High-Pressure Chemistry: Exploring the synthesis of N-ethyl-4-methylaniline hydrochloride under high-pressure conditions could lead to improved reaction rates and selectivities. Pressure can influence transition states and favor reaction pathways that are not accessible under ambient conditions.

| Parameter | Conventional Thermal Catalysis | Photoredox Catalysis |

|---|---|---|

| Energy Source | Heat | Visible Light |

| Temperature | High (>100 °C) | Room Temperature |

| Catalysts | Transition metals (e.g., Pd, Ru, Ir) nih.gov | Photocatalysts (e.g., Iridium or Ruthenium complexes, Organic Dyes) acs.org |

| Reaction Intermediates | Organometallic species | Radical ions rsc.org |

| Advantages | Well-established methods | Mild conditions, high selectivity, access to unique reactivity |

Sustainable Synthesis and Circular Economy Approaches for Production and Utilization

Applying the principles of green chemistry and the circular economy to the lifecycle of N-ethyl-4-methylaniline hydrochloride is crucial for minimizing its environmental impact. researchgate.netmdpi.com This paradigm shift focuses on designing processes that are efficient, safe, and minimize waste.

Future research should prioritize:

Green Solvents and Reagents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids or water-based systems. psu.edu Additionally, employing less toxic and more sustainable alkylating agents is a key goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, such as borrowing hydrogen methodologies where alcohols are used as alkylating agents, producing only water as a byproduct. researchgate.net

Circular Design: If N-ethyl-4-methylaniline hydrochloride is used as an intermediate for materials like polymers, research can focus on designing these materials for recyclability. chemimpex.com This involves creating polymers that can be easily depolymerized back to their monomeric units, allowing for a closed-loop system. mdpi.com The goal is to move away from the linear "take-make-dispose" model. mdpi.com

| Green Chemistry Principle | Application to N-ethyl-4-methylaniline |

|---|---|

| Prevention | Optimize reactions to minimize byproduct formation. |

| Atom Economy | Utilize N-alkylation with alcohols to produce only water as a byproduct. researchgate.net |

| Less Hazardous Chemical Syntheses | Avoid toxic reagents and solvents in favor of benign alternatives. |

| Catalysis | Employ recyclable heterogeneous catalysts or biocatalysts instead of stoichiometric reagents. |

| Design for Degradation | Incorporate functional groups that allow for environmental degradation after use. |

Interdisciplinary Research Opportunities in Chemical Biology and Material Innovation

The structural motifs present in N-ethyl-4-methylaniline hydrochloride make it an interesting building block for interdisciplinary applications, particularly in chemical biology and materials science.

Chemical Biology: Substituted anilines are core structures in many biologically active molecules and pharmaceuticals. chemimpex.com Future research could explore the use of N-ethyl-4-methylaniline as a scaffold for the synthesis of novel compounds to be screened for biological activity. Its structure could be modified to create probes for studying biological systems or as precursors to new drug candidates.

Material Innovation: Aniline (B41778) derivatives are fundamental monomers in the production of polymers and dyes. chemimpex.com N-ethyl-4-methylaniline could be investigated as a monomer or additive for creating novel polymers with tailored properties, such as enhanced thermal stability, conductivity, or optical characteristics. Research into its use in the formulation of new dyes or functional coatings for advanced materials represents a significant opportunity.

| Field | Potential Application | Key Research Question |

|---|---|---|

| Chemical Biology | Precursor for enzyme inhibitors or molecular probes. | Can derivatives of N-ethyl-4-methylaniline selectively bind to a target protein? |

| Material Science | Monomer for conductive or electro-active polymers. | How does the N-ethyl substitution affect the electronic properties of polyaniline-type materials? |

| Pharmaceutical Science | Scaffold for analgesic or anti-inflammatory drug discovery. chemimpex.com | What modifications to the scaffold can enhance therapeutic efficacy and reduce off-target effects? |

| Dye Chemistry | Intermediate for novel azo dyes. chemimpex.com | How does the ethyl-methyl substitution pattern influence the color and lightfastness of derived pigments? |

Q & A

Q. Table 1: Reaction Parameters for Optimization

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, THF, or DMF | Polar aprotic solvents improve alkylation efficiency |

| Temperature | 60–80°C | Higher temps reduce reaction time but risk decomposition |

| Molar Ratio (Amine:Alkylating Agent) | 1:1.2–1:1.5 | Excess alkylating agent minimizes unreacted starting material |

Critical Step : Monitor pH during acidification (target pH ~2–3) to ensure complete protonation of the amine .

Basic: What characterization techniques are recommended for verifying purity and structure?

Methodological Answer:

Use a tiered analytical approach:

UV-Vis Spectroscopy : Confirm λmax (~255 nm for aromatic amines) .

HPLC : Employ reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to detect impurities (<2% area) .

NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for characteristic peaks (e.g., ethyl group: δ 1.2–1.4 ppm; aromatic protons: δ 6.8–7.2 ppm) .

Elemental Analysis : Verify Cl<sup>-</sup> content (theoretical ~18.6% for C9H14NCl) .

Note : Cross-validate results with certified reference standards (e.g., USP/EP guidelines) to mitigate instrumental bias .

Basic: How does pH and temperature affect the stability of N-ethyl-4-methylaniline hydrochloride?

Methodological Answer:

Stability studies should include accelerated degradation testing:

- pH Stability : Hydrochlorides are stable at acidic pH (2–4) but hydrolyze in alkaline conditions (pH >8) via deprotonation and amine degradation .

- Thermal Stability : Store at -20°C for long-term stability; avoid >25°C to prevent decomposition (evidenced by color change or precipitate formation) .

Q. Table 2: Stability Under Stress Conditions

Advanced: What reaction mechanisms underlie the compound’s interactions with biological targets?

Methodological Answer:

N-ethyl-4-methylaniline derivatives may act via:

- Receptor Binding : The ethyl and methyl groups enhance lipophilicity, facilitating interaction with hydrophobic pockets in enzymes/receptors (e.g., cytochrome P450) .

- Redox Activity : The aromatic amine undergoes oxidation to nitroso intermediates, which can form covalent adducts with thiol groups in proteins .

Data Contradiction Note : Structural analogs show variable potency (e.g., 4-methoxy vs. 4-methyl substitutions alter binding affinity by ~10-fold) . Validate target interactions using competitive inhibition assays (e.g., IC50 determination) .

Advanced: How should researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

Address discrepancies via:

Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO may express differing receptor isoforms) .

Solvent Effects : DMSO (>0.1%) can artificially enhance membrane permeability, skewing IC50 values .

Impurity Profiling : Trace impurities (e.g., des-ethyl byproducts) may exhibit off-target activity. Use LC-MS to identify contaminants .

Case Study : In one study, a 2% impurity in N-ethyl-4-methylaniline hydrochloride caused a 50% overestimation of receptor binding .

Advanced: What strategies are effective for impurity profiling in batch synthesis?

Methodological Answer:

Implement orthogonal analytical methods:

Q. Table 3: Common Impurities and Mitigation

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Des-ethyl derivative | Incomplete alkylation | Extend reaction time |

| Oxidized amine | Air exposure during synthesis | Use inert atmosphere |

| Hydrolyzed hydrochloride | Moisture ingress | Store desiccated at -20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.